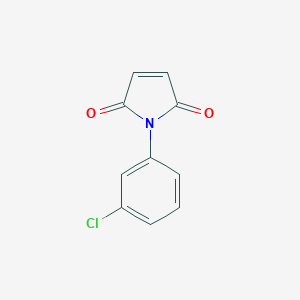

1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63973. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEQBRUNBFJJPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923379 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-35-9 | |

| Record name | 1204-35-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a valuable compound in medicinal chemistry and materials science. The document details the chemical reactions, experimental protocols, and quantitative data associated with its preparation. Included are visual diagrams of the synthesis pathway and experimental workflow to facilitate a clear understanding of the process. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound, also known as N-(3-chlorophenyl)maleimide, belongs to the N-substituted maleimide class of compounds. These molecules are characterized by a reactive maleimide ring system, which makes them highly versatile building blocks in organic synthesis. Their utility stems from their ability to participate in various reactions, including Diels-Alder cycloadditions and Michael additions with nucleophiles such as thiols. This reactivity profile has led to their extensive use as crosslinking agents in polymer chemistry and as key intermediates in the synthesis of biologically active molecules. The presence of the chlorophenyl moiety can significantly influence the compound's electronic properties and biological activity, making it a target of interest in drug discovery programs.

Primary Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process.[1] This pathway involves the initial formation of an intermediate, N-(3-chlorophenyl)maleamic acid, through the reaction of 3-chloroaniline with maleic anhydride. The subsequent step is the dehydrative cyclization of the maleamic acid intermediate to yield the final N-substituted maleimide product.[1]

The overall reaction can be summarized as follows:

Step 1: Formation of N-(3-chlorophenyl)maleamic acid

In this step, the nucleophilic amino group of 3-chloroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid. This reaction is typically carried out at or below room temperature in a suitable solvent.

Step 2: Cyclization to this compound

The N-(3-chlorophenyl)maleamic acid intermediate is then cyclized to form the imide ring. This is an intramolecular dehydration reaction, commonly achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically sodium acetate.[1]

Experimental Protocols

The following are detailed experimental protocols for the two-step synthesis of this compound.

Step 1: Synthesis of N-(3-chlorophenyl)maleamic acid

Materials:

-

3-chloroaniline

-

Maleic anhydride

-

Toluene (or a similar aprotic solvent like diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in toluene.

-

To this stirring solution, add a solution of 3-chloroaniline (1.0 equivalent) in toluene dropwise at room temperature.

-

Upon addition, a precipitate of N-(3-chlorophenyl)maleamic acid will form.

-

Continue stirring the mixture at room temperature for approximately 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.

-

The resulting white to off-white solid can be dried under vacuum and is typically of sufficient purity for the next step. A detailed procedure for a similar compound suggests that the yield for this step is generally high, often in the range of 97-98%.

Step 2: Synthesis of this compound

Materials:

-

N-(3-chlorophenyl)maleamic acid

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

-

Place the dried N-(3-chlorophenyl)maleamic acid (1.0 equivalent) in a round-bottom flask.

-

Add acetic anhydride (as both solvent and dehydrating agent) and a catalytic amount of anhydrous sodium acetate (e.g., 0.1-0.2 equivalents).

-

Heat the mixture with stirring in a water bath at 85-95°C for approximately 1 hour.[1] The solid should dissolve as the reaction progresses.

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Pour the cooled reaction mixture into ice-cold water with vigorous stirring to precipitate the product fully and to hydrolyze the excess acetic anhydride.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture to yield the final product as a crystalline solid.

References

N-(3-chlorophenyl)maleimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential biological activities of N-(3-chlorophenyl)maleimide. The information is intended to support research and development efforts in medicinal chemistry, materials science, and related fields.

Core Physicochemical Properties

N-(3-chlorophenyl)maleimide is a derivative of maleimide featuring a 3-chlorophenyl substituent on the nitrogen atom. Its chemical structure combines the reactive maleimide ring with the physicochemical characteristics imparted by the chlorinated aromatic moiety.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of N-(3-chlorophenyl)maleimide and its isomers for comparative analysis.

| Property | N-(3-chlorophenyl)maleimide | N-(2-chlorophenyl)maleimide | N-(4-chlorophenyl)maleimide |

| Molecular Formula | C₁₀H₆ClNO₂ | C₁₀H₆ClNO₂ | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.62 g/mol [1] | 207.61 g/mol | 207.61 g/mol |

| Melting Point | Not explicitly found; 108 - 109 °C (for 2-chloro isomer)[2] | 108 - 109 °C[2] | 109-110 °C, 115-120 °C[3] |

| Boiling Point | No data available; likely decomposes | Not applicable[2] | 350.6°C at 760 mmHg (predicted, likely decomposes)[3] |

| Appearance | Yellow solid (for 2- and 4-chloro isomers)[2] | Yellow solid[2] | Yellow solid |

| Solubility | Soluble in Chloroform-d, DMSO-d6. Recrystallized from ethanol, cyclohexane.[1][2] | No explicit data | Recrystallized from ethanol.[4] |

| Spectroscopic Data | N-(3-chlorophenyl)maleimide |

| ¹H NMR (CDCl₃) | Spectral data available, but specific shifts for the 3-chloro isomer were not found in the initial search. For the related N-(4-chlorophenyl)maleimide in CDCl₃: δ (ppm): 7.43 (m, 2H, Ar-H), 7.32 (m, 2H, Ar-H), 6.85 (s, 2H, HC=). |

| ¹³C NMR (CDCl₃) | Spectral data available, but specific shifts for the 3-chloro isomer were not found in the initial search. For the related N-(4-chlorophenyl)maleimide in CDCl₃: δ (ppm): 169.1, 134.3, 133.7, 129.9, 129.3, 127.1. |

| Mass Spectrometry (GC-MS) | m/z (rel. int.): 207 (M+, 100) for the 4-chloro isomer. |

Experimental Protocols

Synthesis of N-(substituted-phenyl)maleimides

The synthesis of N-aryl maleimides, including chlorophenyl derivatives, is typically a two-step process.[4] The general procedure involves the reaction of maleic anhydride with a substituted aniline to form an N-arylmaleamic acid intermediate, followed by cyclodehydration to yield the final maleimide.

Step 1: Formation of N-(3-chlorophenyl)maleamic acid

-

Dissolve maleic anhydride in a suitable solvent such as acetic acid or ether in a round-bottom flask equipped with a stirrer.[4][5]

-

Slowly add an equimolar amount of 3-chloroaniline to the solution while stirring.

-

The reaction is typically carried out at room temperature.

-

The resulting N-(3-chlorophenyl)maleamic acid often precipitates from the solution.

-

Isolate the precipitate by vacuum filtration and wash with a small amount of cold solvent.

Step 2: Cyclodehydration to N-(3-chlorophenyl)maleimide

-

Suspend the dried N-(3-chlorophenyl)maleamic acid in acetic anhydride containing a catalytic amount of sodium acetate.[4]

-

Heat the mixture, for example, in a water bath at 85–95 °C, with stirring for approximately one hour.[4]

-

Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the N-(3-chlorophenyl)maleimide.

-

Collect the product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[4]

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized N-(3-chlorophenyl)maleimide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are recorded using a spectrometer, typically in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (d₆-DMSO), to elucidate the chemical structure.[1]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the imide ring.

-

Melting Point Determination : The melting point is measured to assess the purity of the synthesized compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of N-(3-chlorophenyl)maleimide.

Caption: Two-step synthesis of N-(3-chlorophenyl)maleimide.

Proposed Mechanism of Action: Thiol-Michael Addition

The biological activity of maleimides is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic groups in biological macromolecules. A primary target is the thiol group of cysteine residues in proteins.[6][7]

Caption: Michael addition of a protein thiol to the maleimide ring.

Potential Downstream Signaling Pathway: Apoptosis Induction

Based on studies with related maleimide compounds like N-(1-pyrenyl) maleimide, a potential mechanism for inducing apoptosis involves the oligomerization of pro-apoptotic proteins such as Bak, leading to mitochondrial dysfunction.[8]

Caption: Proposed apoptosis induction pathway for a maleimide compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. echemi.com [echemi.com]

- 4. chemistry-online.com [chemistry-online.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Maleimide - Wikipedia [en.wikipedia.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. N-(1-pyrenyl) maleimide induces bak oligomerization and mitochondrial dysfunction in Jurkat Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to N-(3-Chlorophenyl)maleimide (CAS 1204-35-9)

This technical guide provides a comprehensive overview of N-(3-chlorophenyl)maleimide, a compound of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic characterization, synthesis protocols, and biological activities, with a focus on its mechanism of action and potential therapeutic applications.

N-(3-chlorophenyl)maleimide is a derivative of maleimide with a chlorophenyl substituent. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 1204-35-9 | |

| Molecular Formula | C₁₀H₆ClNO₂ | [1][2] |

| Molecular Weight | 207.62 g/mol | [1] |

| Appearance | Yellow solid | |

| Melting Point | 115-120 °C | [3] |

| LogP (calculated) | 1.721 | [4] |

| Water Solubility (log) | -2.66 (mol/L) | [4] |

Spectroscopic Characterization

The structural elucidation of N-(3-chlorophenyl)maleimide is supported by various spectroscopic techniques. The key spectral data are presented below.

Table 2.1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| 7.43 | m | Aromatic-H | CDCl₃ |

| 7.32 | m | Aromatic-H | CDCl₃ |

| 6.85 | s | Olefinic-H of maleimide | CDCl₃ |

Reference:[5]

Table 2.2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment | Solvent |

| 169.1 | Carbonyl (C=O) | CDCl₃ |

| 134.3 | Olefinic (C=C) of maleimide | CDCl₃ |

| 133.7 | Aromatic C-Cl | CDCl₃ |

| 129.9, 129.3, 127.1 | Aromatic C-H | CDCl₃ |

Reference:[5]

Table 2.3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1710 | C=O stretching (imide) |

| ~1590, ~1480 | C=C stretching (aromatic) |

| ~1390 | C-N stretching |

| ~800 | C-H bending (aromatic) |

| ~700 | C-Cl stretching |

Table 2.4: Mass Spectrometry Data

| m/z Value | Interpretation |

| 207 | [M]⁺ |

| 163 | [M-CO]⁺ |

| 151 | |

| 137 | |

| 90 | |

| 54 |

Reference:[5]

Experimental Protocols

Synthesis of N-(3-chlorophenyl)maleimide

A common method for the synthesis of N-substituted maleimides involves a two-step process: the formation of a maleanilic acid intermediate followed by cyclization.[6]

Step 1: Synthesis of N-(3-chlorophenyl)maleanilic acid

-

Dissolve 3-chloroaniline in a suitable solvent such as diethyl ether.

-

Slowly add an equimolar amount of maleic anhydride to the solution while stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

The N-(3-chlorophenyl)maleanilic acid intermediate will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold solvent.

Step 2: Cyclization to N-(3-chlorophenyl)maleimide

-

Suspend the dried N-(3-chlorophenyl)maleanilic acid in acetic anhydride.

-

Add a catalytic amount of sodium acetate.

-

Heat the mixture at 60-70°C for approximately 1 hour.[6]

-

Cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the product.

-

Collect the crude N-(3-chlorophenyl)maleimide by vacuum filtration and wash thoroughly with water.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

In Vitro Cytotoxicity Assay

The cytotoxic effects of N-(3-chlorophenyl)maleimide can be evaluated using a standard MTT assay on a relevant cancer cell line.

-

Cell Culture: Culture human cancer cells (e.g., glioblastoma cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of N-(3-chlorophenyl)maleimide in DMSO. Dilute the stock solution with cell culture media to achieve a range of final concentrations. Replace the media in the wells with the media containing the test compound and incubate for 24-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl). Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Biological Activity and Mechanism of Action

N-substituted maleimides, including N-(3-chlorophenyl)maleimide, exhibit a range of biological activities, primarily attributed to the reactivity of the maleimide moiety.

The primary mechanism of action for the biological effects of maleimides is their ability to act as Michael acceptors. The electrophilic double bond of the maleimide ring readily reacts with nucleophilic thiol groups of cysteine residues in proteins.[7] This covalent modification can lead to enzyme inhibition and disruption of protein function.

Inhibition of Cellular Respiration

Recent studies have shown that N-phenylmaleimide derivatives can inhibit the malate-aspartate shuttle (MAS) by targeting the mitochondrial carrier SLC25A11.[8][9] The MAS is crucial for the transport of cytosolic NADH reducing equivalents into the mitochondria for oxidative phosphorylation and ATP production. Inhibition of this shuttle leads to a bioenergetic crisis in cancer cells that are highly dependent on mitochondrial respiration.[8][9]

Topoisomerase II Inhibition

Maleimide and its derivatives have been identified as catalytic inhibitors of human topoisomerase IIα.[10] This enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II can lead to DNA damage and apoptosis. The inhibitory action is dependent on the unsaturated bond in the maleimide ring, suggesting a covalent modification of cysteine residues within the enzyme.[10]

Antimicrobial and Antifungal Activity

N-substituted maleimides have demonstrated notable antimicrobial and antifungal activities.[7] This is likely due to the non-specific alkylation of thiol-containing enzymes in microorganisms, leading to the disruption of essential metabolic pathways and cell death.

Applications in Drug Development

The biological activities of N-(3-chlorophenyl)maleimide and related compounds make them interesting candidates for drug development, particularly in oncology.

-

Anticancer Agents: By targeting cellular bioenergetics through the inhibition of the malate-aspartate shuttle, these compounds could be effective against tumors that are reliant on oxidative phosphorylation, such as glioblastoma.[8][9] Their ability to inhibit topoisomerase II also presents a classic anticancer mechanism.

-

Bioconjugation: The reactive maleimide group is widely used in bioconjugation chemistry to link drugs, probes, or other molecules to proteins and antibodies, often through cysteine residues. This makes N-(3-chlorophenyl)maleimide a potential building block for the synthesis of more complex targeted therapies.

Safety and Handling

N-(3-chlorophenyl)maleimide is classified as harmful if swallowed and causes skin and eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N-(3-chlorophenyl)maleimide is a versatile compound with significant potential in chemical synthesis and drug discovery. Its well-defined physicochemical and spectroscopic properties, coupled with its interesting biological activities, particularly as an inhibitor of key cellular pathways, make it a valuable tool for researchers. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully explore its therapeutic potential.

References

- 1. spectrabase.com [spectrabase.com]

- 2. N-(3-chlorophenyl)-maleimide [myskinrecipes.com]

- 3. N-(4-Chlorophenyl)maleimide 97 1631-29-4 [sigmaaldrich.com]

- 4. Maleimide, n-p-iodophenyl- (CAS 65833-01-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide for Drug Discovery Professionals

Abstract

1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-chlorophenyl)maleimide, belongs to the N-aryl maleimide class of compounds, which has garnered significant interest in medicinal chemistry due to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound and its close analogues, with a focus on its potential as an anticancer and antimicrobial agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows to support further research and development in this area. While specific quantitative bioactivity data for this compound is limited in publicly available literature, this guide collates data from closely related analogues to provide a strong rationale for its investigation.

Introduction

The maleimide scaffold is a prominent pharmacophore in numerous biologically active molecules. The reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like thiol groups on cysteine residues of proteins, is central to its mechanism of action. N-aryl substitution on the maleimide core allows for the modulation of its physicochemical properties and biological target specificity. The presence of a 3-chloro substitution on the phenyl ring is of particular interest, as halogenated phenyl rings are common in many therapeutic agents, influencing factors such as metabolic stability and binding affinity. This guide will explore the cytotoxic and antimicrobial potential of this compound and its congeners.

Anticancer Activity

Quantitative Anticancer Data for Analogous Compounds

The following table summarizes the cytotoxic activity of various N-aryl maleimide derivatives against several human cancer cell lines. This data provides a comparative baseline for the expected potency of this compound.

| Compound/Analogue | Cell Line | Assay Type | IC50/EC50 (µM) | Reference |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (Colon) | Cell Growth | 7.1 ± 0.6 | [1] |

| Racemic form of the above compound | HCT116 (Colon) | Cell Growth | 15.2 ± 1.1 | [1] |

| (R)-enantiomer of the above compound | HCT116 (Colon) | Cell Growth | 28.3 ± 1.2 | [1] |

| 3,4-diarylthiolated maleimide (4c) | H520 (Lung) | Cell Viability | 10.1 | [2] |

| H1299 (Lung) | Cell Viability | 10.5 | [2] | |

| 3,4-diarylthiolated maleimide (4a) | H520 (Lung) | Cell Viability | 10.4 | [2] |

| H1299 (Lung) | Cell Viability | 9.98 | [2] | |

| 3,4-diarylthiolated maleimide (4h) | H520 (Lung) | Cell Viability | 10.2 | [2] |

| H1299 (Lung) | Cell Viability | 11.1 | [2] |

Proposed Mechanism of Anticancer Action: Inhibition of Receptor Tyrosine Kinases

A plausible mechanism for the anticancer activity of N-aryl maleimides involves the inhibition of key receptor tyrosine kinases (RTKs) that are pivotal in tumor growth, proliferation, and angiogenesis. Notably, the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are implicated as potential targets. The maleimide moiety can act as a Michael acceptor, forming covalent bonds with cysteine residues in the ATP-binding pockets of these kinases, leading to their irreversible inhibition. While direct evidence for this compound is pending, a 3-chlorophenyl derivative of a 6,7-dimethoxyquinazoline scaffold has shown potent VEGFR-2 inhibitory properties with an IC50 value of 75 nM.[1]

Antimicrobial Activity

N-aryl maleimides have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The lipophilicity imparted by the aryl substituent can facilitate passage through microbial cell membranes.

Quantitative Antimicrobial Data for Analogous Compounds

| Compound/Analogue | Microorganism | Assay Type | MIC (µg/mL) / Zone of Inhibition (mm) | Reference |

| N-(4-fluorophenyl) maleimide | Escherichia coli | Disc Diffusion | 9-21 mm (at 20 µ g/disc ) | [3] |

| Bacillus subtilis | Disc Diffusion | 9-21 mm (at 20 µ g/disc ) | [3] | |

| Saccharomyces cerevisiae | Disc Diffusion | 9-21 mm (at 20 µ g/disc ) | [3] | |

| N-(4-chlorophenyl) maleimide | Escherichia coli | Disc Diffusion | Positive inhibition | [3] |

| Bacillus subtilis | Disc Diffusion | Positive inhibition | [3] | |

| Saccharomyces cerevisiae | Disc Diffusion | Positive inhibition | [3] | |

| N-(4-bromophenyl) maleimide | Escherichia coli | Disc Diffusion | Positive inhibition | [3] |

| Bacillus subtilis | Disc Diffusion | Positive inhibition | [3] | |

| Saccharomyces cerevisiae | Disc Diffusion | Positive inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of N-aryl maleimides and for conducting key biological assays.

Synthesis of this compound

This two-step protocol is adapted from the synthesis of N-(p-chlorophenyl)-maleimide and can be applied to the synthesis of the 3-chloro isomer.[4]

Step 1: Formation of N-(3-chlorophenyl)-maleamic acid

-

In a 100 mL round-bottom flask, dissolve 3-chloroaniline (1.0 equivalent) in glacial acetic acid.

-

Gently heat the mixture with magnetic stirring until the solid is completely dissolved.

-

Slowly add maleic anhydride (1.0 equivalent) while stirring. Continue stirring until a precipitate forms.

-

Isolate the resulting solid by vacuum filtration and wash with a small amount of cold acetic acid.

-

The product can be purified by recrystallization from ethanol.

Step 2: Cyclization to N-(3-chlorophenyl)maleimide

-

In a 100 mL round-bottom flask, combine the N-(3-chlorophenyl)-maleamic acid from Step 1, acetic anhydride (approx. 5-6 mL per 3g of amic acid), and a catalytic amount of anhydrous sodium acetate (approx. 0.15 g per 3g of amic acid).

-

Attach a reflux condenser and heat the mixture in a water bath at 85-95 °C for 1 hour with magnetic stirring.

-

Allow the flask to cool to room temperature, then place it in an ice bath, shaking occasionally until a precipitate forms.

-

Collect the product by vacuum filtration and recrystallize from ethanol. Activated carbon can be used to decolorize the solution if necessary.

-

Dry the solid product and determine the yield and purity.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Kirby-Bauer Disc Diffusion Method

This method is used to determine the susceptibility of a bacterial strain to an antimicrobial agent.

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of this compound onto the surface of the agar. A control disc impregnated with the solvent (e.g., DMSO) should also be used.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. The available data on analogous compounds strongly suggest its potential as both an anticancer and antimicrobial agent, likely acting through the inhibition of key cellular enzymes such as receptor tyrosine kinases. Further research is warranted to elucidate the specific biological targets and to quantify the in vitro and in vivo efficacy of this compound. The experimental protocols provided in this guide offer a framework for such investigations. Future studies should focus on determining the precise IC50 and MIC values of this compound against a broad panel of cancer cell lines and microbial strains, as well as exploring its mechanism of action in greater detail through enzymatic assays and in vivo models.

References

An In-depth Technical Guide to 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, also known as N-(3-chlorophenyl)maleimide, is a chemical compound belonging to the class of N-substituted maleimides. This family of compounds is characterized by a pyrrole-2,5-dione ring system where the nitrogen atom is substituted with an aryl group, in this case, a 3-chlorophenyl moiety. The maleimide scaffold is a known reactive pharmacophore, primarily due to the electrophilic nature of its carbon-carbon double bond, making it susceptible to Michael addition reactions with nucleophiles such as thiols. This reactivity is the basis for its utility in various biological and chemical applications. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and biological activities.

Synthesis and Chemical Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 3-chloroaniline and maleic anhydride. The initial reaction involves the acylation of the amine with the anhydride to form the intermediate N-(3-chlorophenyl)maleamic acid. Subsequent dehydration and cyclization of the maleamic acid derivative, often facilitated by a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate, yields the final N-substituted maleimide product.

A general synthetic protocol involves reacting maleic anhydride with 3-chloroaniline in a suitable solvent like acetic acid. The resulting intermediate, N-(3-chlorophenyl)maleamic acid, is then cyclized by heating in the presence of acetic anhydride and a catalytic amount of sodium acetate to yield this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1204-35-9 | N/A |

| Molecular Formula | C₁₀H₆ClNO₂ | N/A |

| Molecular Weight | 207.61 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | Not Reported | N/A |

Detailed spectroscopic data for the characterization of this compound and its derivatives have been reported in the literature. For instance, the ¹H NMR spectrum of a related compound, 1-(3-chlorophenyl)-3-(4-phenyl-1-piperazinyl)-1H-pyrrole-2,5-dione, has been documented, providing a reference for the chemical shifts and coupling constants expected for this class of molecules[1]. The synthesis and spectral characterization of various pyrrole-2,3-dione derivatives have also been described, offering insights into the analytical techniques used for these heterocyclic compounds[2].

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of related N-substituted maleimides.

Step 1: Synthesis of N-(3-chlorophenyl)maleamic acid

-

Dissolve 3-chloroaniline in a suitable solvent (e.g., glacial acetic acid or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an equimolar amount of maleic anhydride to the solution at room temperature.

-

Stir the reaction mixture for a specified period (e.g., 1-2 hours) until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the resulting N-(3-chlorophenyl)maleamic acid.

Step 2: Cyclization to this compound

-

Suspend the dried N-(3-chlorophenyl)maleamic acid in acetic anhydride.

-

Add a catalytic amount of anhydrous sodium acetate.

-

Heat the mixture with stirring (e.g., at 80-100 °C) for a designated time (e.g., 1-3 hours).

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Biological Activities

The biological activities of N-substituted maleimides, including this compound, are an area of active research. These compounds have been investigated for a range of therapeutic applications, primarily stemming from their reactivity with biological nucleophiles.

Anticancer Activity

Antimicrobial Activity

N-substituted maleimides have also been explored for their antimicrobial properties. The interaction of N-arylmaleimides with 1,2,4-triazole-3(5)-thiol has been studied, and the resulting products have shown activity against methicillin-resistant strains of Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), as well as Candida albicans[6]. The antibacterial activity of various pyrrole derivatives has been investigated, with some compounds showing significant minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria[7][8]. For instance, certain pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have demonstrated potent inhibitory effects against multidrug-resistant S. aureus with MIC values as low as 15 µg/mL[9].

Table 2: Antimicrobial Activity of Related Pyrrole and Maleimide Derivatives

| Compound Class | Microorganism | Activity (MIC/Inhibition Zone) | Reference |

| 1-(Aryl)-3-(2H-[4][10][11]triazol-3-ylsulfanyl)-pyrrolidine-2,5-diones | MRSA, MRSE, C. albicans | High activity (specific values not provided) | [6] |

| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Multidrug-resistant S. aureus | MIC: 15 ± 0.172 mg L⁻¹ | [9] |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Moderate to excellent inhibition | [8] |

| 1,2,4-triazolo[1,5-a]pyrimidines | Standard and MDR bacteria | MIC: 0.25–2.0 μg mL⁻¹ | [12] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for maleimides is their ability to act as Michael acceptors. The electron-deficient double bond in the maleimide ring readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme function or the disruption of protein structure, ultimately triggering various cellular responses.

While specific signaling pathways directly modulated by this compound have not been elucidated in the available literature, the known effects of related compounds suggest potential targets. For example, some pyrrole derivatives have been identified as potent inhibitors of H+,K+-ATPase[13]. Derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione have been designed as potential tyrosine kinase inhibitors, suggesting that they may interfere with growth factor receptor signaling pathways such as those involving EGFR and VEGFR2[14]. The induction of cytotoxicity in leukemia cells by maleimide derivatives has been linked to increased ROS generation and subsequent mitochondrial damage, indicating an impact on cellular redox signaling and apoptosis/necrosis pathways[3].

Below is a generalized workflow for assessing the biological activity of a novel compound like this compound.

The following diagram illustrates the general Michael addition reaction, which is central to the reactivity of maleimides.

Conclusion

This compound is a member of the N-substituted maleimide class of compounds with potential applications in medicinal chemistry and drug development. Its synthesis is straightforward, and its reactivity is dominated by the electrophilic nature of the maleimide ring. While the broader class of maleimides has shown promising anticancer and antimicrobial activities, detailed biological data and mechanistic studies specifically for this compound are limited in the currently available literature. Further research is warranted to fully characterize its biological profile, including quantitative measures of its activity against various cell lines and microbial strains, and to elucidate the specific signaling pathways it may modulate. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Intracellular ROS Generation Mediates Maleimide-induced Cytotoxicity in Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic effects of a novel maleimide derivative on epithelial and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products [mdpi.com]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of N-(3-chlorophenyl)maleimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(3-chlorophenyl)maleimide, a compound of interest in various fields of chemical and pharmaceutical research. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for N-(3-chlorophenyl)maleimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for N-(3-chlorophenyl)maleimide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 - 7.30 | m | Ar-H | |

| 7.20 | s | Ar-H | |

| 6.86 | s | -CH=CH- |

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) Spectrometer Frequency: 500 MHz

Table 2: ¹³C NMR Spectral Data for N-(3-chlorophenyl)maleimide

| Chemical Shift (δ) ppm | Assignment |

| 169.2 | C=O |

| 135.0 | Ar-C |

| 134.4 | -CH=CH- |

| 132.6 | Ar-C |

| 130.3 | Ar-CH |

| 129.1 | Ar-CH |

| 126.5 | Ar-CH |

| 124.5 | Ar-CH |

Solvent: Chloroform-d (CDCl₃) Spectrometer Frequency: 125 MHz

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data for N-(3-chlorophenyl)maleimide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (aromatic and vinyl) |

| ~1710 | Strong | C=O stretch (imide) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

| ~1380 | Strong | C-N stretch |

| ~880 | Strong | C-H bend (out-of-plane) |

| ~780 | Strong | C-Cl stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for N-(3-chlorophenyl)maleimide

| m/z | Relative Intensity (%) | Assignment |

| 207/209 | 100/33 | [M]⁺ (Molecular ion) |

| 179/181 | [M-CO]⁺ | |

| 151/153 | [M-2CO]⁺ | |

| 111 | [C₆H₄Cl]⁺ | |

| 75 | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of N-(3-chlorophenyl)maleimide (5-10 mg) was prepared in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard.[1] The sample was placed in a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum and enhance the signal of the carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet method. A small amount of N-(3-chlorophenyl)maleimide (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data were obtained using a mass spectrometer equipped with an electron ionization (EI) source.[2][3] A small amount of the sample was introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions. The ions were then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[2][3]

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectral analysis of an organic compound like N-(3-chlorophenyl)maleimide.

References

An In-depth Technical Guide to the Solubility and Stability of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. Given the limited publicly available data specific to this molecule, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to provide a robust framework for its handling, characterization, and application in research and drug development.

Introduction to this compound

This compound, also known as N-(3-chlorophenyl)maleimide, is a reactive organic compound with potential applications in bioconjugation, polymer science, and as a scaffold in medicinal chemistry. Its core structure, an N-substituted maleimide, is known for its reactivity towards thiols, making it a valuable tool for covalently modifying proteins, peptides, and other biomolecules. The presence of the 3-chlorophenyl substituent is expected to influence its electronic properties, reactivity, solubility, and metabolic stability, making a thorough understanding of these characteristics crucial for its effective use.

Chemical Structure:

Key Identifiers:

| Property | Value |

| CAS Number | 5449-57-0 |

| Molecular Formula | C₁₀H₆ClNO₂ |

| Molecular Weight | 207.61 g/mol |

| IUPAC Name | This compound |

Solubility Profile

General Solubility Characteristics:

N-aryl maleimides are generally characterized by low aqueous solubility due to their hydrophobic aromatic ring and the relatively nonpolar maleimide core. The presence of a chlorine atom on the phenyl ring is expected to further increase its lipophilicity. Conversely, they typically exhibit good solubility in common organic solvents.

Predicted Solubility:

| Solvent Type | Predicted Solubility | Rationale |

| Aqueous Buffers (e.g., PBS) | Low | The hydrophobic nature of the chlorophenyl group and the maleimide ring limits interaction with water molecules. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents can effectively solvate the polar carbonyl groups of the maleimide ring. |

| Chlorinated Solvents (e.g., DCM, Chloroform) | High | "Like dissolves like" principle; the chlorophenyl group enhances solubility in these solvents. |

| Ethers (e.g., THF, Diethyl Ether) | Moderate to High | Good general solvents for many organic compounds. |

| Alcohols (e.g., Ethanol, Methanol) | Moderate | The ability to hydrogen bond with the carbonyl groups can aid solubility, but the hydrophobic core may limit it. |

Experimental Protocol for Solubility Determination

A standard method to experimentally determine the solubility of a compound like this compound is the shake-flask method, followed by analysis using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Analytical column (e.g., C18)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in separate vials.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Preparation for HPLC: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

HPLC Analysis: Dilute the filtered supernatant with an appropriate mobile phase and inject it into the HPLC system.

-

Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

Stability Profile

The stability of this compound is a critical consideration, particularly its reactivity towards nucleophiles and its shelf-life under various storage conditions. The maleimide functional group is an electrophile and is susceptible to reaction with nucleophiles, most notably thiols. Furthermore, the maleimide ring itself can undergo hydrolysis.

Hydrolytic Stability

The maleimide ring is susceptible to hydrolysis, which leads to the opening of the ring to form a maleamic acid derivative. This reaction is pH-dependent, with the rate of hydrolysis increasing significantly under basic conditions. The resulting maleamic acid is unreactive towards thiols. The electron-withdrawing nature of the 3-chlorophenyl group may influence the rate of hydrolysis.

Stability in the Presence of Thiols and the "Maleimide-Thiol" Adduct

The reaction of maleimides with thiols (e.g., cysteine residues in proteins, glutathione) is a cornerstone of their application in bioconjugation. This reaction proceeds via a Michael addition to form a stable thiosuccinimide linkage.

However, a key consideration for N-aryl maleimides is the stability of this thiosuccinimide adduct. While the initial adduct formation is rapid, the thiosuccinimide ring itself can undergo two competing reactions:

-

Retro-Michael Reaction: This is a reversal of the initial conjugation, leading to the release of the conjugated molecule. This is often undesirable in drug delivery applications as it can lead to premature drug release.

-

Hydrolysis of the Thiosuccinimide Ring: This reaction opens the succinimide ring to form a stable succinamic acid thioether. This ring-opened product is resistant to the retro-Michael reaction, effectively "locking" the conjugate.

Studies on N-aryl maleimides have shown that the aryl substituent accelerates the rate of this stabilizing hydrolysis compared to N-alkyl maleimides.[1][2] This is a significant advantage for in-vivo applications where long-term stability is crucial. The 3-chlorophenyl group, being electron-withdrawing, is expected to facilitate this stabilizing hydrolysis.

The following diagram illustrates the reaction pathways of an N-aryl maleimide with a thiol.

Experimental Protocol for Stability Assessment

A comprehensive stability assessment of this compound should evaluate its hydrolytic stability and its reactivity and adduct stability with a model thiol like glutathione (GSH).

Materials:

-

This compound

-

Buffers of different pH (e.g., pH 4, 7.4, 9)

-

Glutathione (GSH)

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

Analytical column (e.g., C18)

-

Temperature-controlled incubator

Procedure for Hydrolytic Stability:

-

Sample Preparation: Prepare solutions of the compound in buffers of different pH at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

-

Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

HPLC Analysis: Immediately analyze the samples by HPLC to quantify the remaining amount of the parent compound.

-

Data Analysis: Plot the percentage of the remaining compound against time to determine the degradation kinetics and half-life at each pH.

Procedure for Stability with Thiols:

-

Reaction Setup: Prepare a solution of the compound and a molar excess of GSH in a buffer at physiological pH (7.4).

-

Incubation: Incubate the reaction mixture at 37 °C.

-

Time-Point Analysis: At various time points, withdraw aliquots and quench the reaction if necessary (e.g., by acidification).

-

HPLC-MS Analysis: Analyze the samples by HPLC-MS to monitor the disappearance of the parent compound, the formation of the initial thiosuccinimide adduct, and the subsequent formation of the hydrolyzed, ring-opened product.

-

Data Analysis: Determine the rates of adduct formation and subsequent hydrolysis.

The workflow for a typical stability study is visualized below.

Applications in Drug Development and Research

N-substituted maleimides are valuable reagents in drug development, primarily for their ability to form stable covalent bonds with cysteine residues in proteins. This property is extensively used in the creation of Antibody-Drug Conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

The enhanced stability of the thiol adducts of N-aryl maleimides, like this compound, makes them particularly attractive for such applications, as they can minimize premature drug release in circulation, thereby improving the therapeutic index.

Beyond ADCs, this compound can be used as:

-

A chemical probe: to selectively label and identify cysteine-containing proteins.

-

A crosslinking agent: in the development of hydrogels and other biomaterials.

-

A starting material: for the synthesis of more complex heterocyclic compounds with potential biological activity.

The relationship between the compound's properties and its potential applications is outlined below.

Conclusion

While specific experimental data for this compound remains scarce, a comprehensive understanding of its likely solubility and stability profile can be derived from the well-established chemistry of N-aryl maleimides. It is predicted to have low aqueous solubility but good solubility in organic solvents. Its stability is characterized by the reactivity of the maleimide ring towards hydrolysis and, more importantly, its efficient and stable conjugation to thiols. The 3-chlorophenyl substituent is expected to promote the formation of a highly stable, ring-opened thiol adduct, making it a promising candidate for applications requiring robust covalent linkages, particularly in the field of bioconjugation and drug delivery. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to handle, characterize, and effectively utilize this compound in their scientific endeavors.

References

Potential Therapeutic Targets of 1-(3-chlorophenyl)-1H-pyrrole-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds, presents a compelling profile for investigation as a potential therapeutic agent. While direct studies on this specific molecule are limited, extensive research on structurally similar N-aryl maleimides provides strong evidence for its likely mechanisms of action and therapeutic targets. This technical guide synthesizes the available data on related compounds to illuminate the potential of this compound, focusing on its anticancer properties. The primary mechanism of action is anticipated to be covalent modification of cysteine residues in key cellular proteins, leading to enzyme inhibition and induction of apoptosis. Key potential targets include Topoisomerase IIα and Glycogen Synthase Kinase-3β (GSK-3β). The cytotoxic effects are likely mediated through the mitochondrial apoptotic pathway, involving the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of the caspase cascade.

Introduction

N-aryl maleimides are a class of compounds characterized by a maleimide ring attached to an aryl group. The electrophilic nature of the maleimide's carbon-carbon double bond makes it highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity forms the basis of their biological activity and therapeutic potential. This compound, with its chlorophenyl substitution, is expected to exhibit significant biological effects, particularly in the context of cancer therapy. This document provides a comprehensive overview of its potential therapeutic targets, mechanisms of action, and relevant experimental data extrapolated from closely related analogs.

Potential Therapeutic Targets

Based on studies of related N-aryl maleimides, two primary therapeutic targets have been identified:

Topoisomerase IIα

Topoisomerase IIα is a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately, cell death. Maleimides have been identified as potent catalytic inhibitors of human topoisomerase IIα.[1][2][3] The proposed mechanism involves the covalent modification of cysteine residues within the enzyme, which are crucial for its catalytic activity. This inhibition is distinct from that of topoisomerase poisons, as maleimides do not stabilize the DNA-enzyme cleavage complex but rather prevent the catalytic cycle from proceeding.

Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various diseases, including cancer. Certain maleimide derivatives have been shown to be potent inhibitors of GSK-3β.[4][5][6][7] Inhibition of GSK-3β can modulate multiple signaling pathways, including those involved in cell survival and apoptosis, making it an attractive target for cancer therapy.

Mechanism of Action: Induction of Apoptosis

The primary mechanism by which N-aryl maleimides, and likely this compound, exert their anticancer effects is through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway. This process is initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

Generation of Reactive Oxygen Species (ROS)

N-aryl maleimides can lead to an increase in intracellular ROS levels. This is thought to occur through their reaction with glutathione (GSH), a major intracellular antioxidant. Depletion of the cellular GSH pool disrupts the redox balance and leads to oxidative stress, which can damage cellular components and trigger apoptotic signaling.

Mitochondrial Dysfunction

The accumulation of ROS can lead to mitochondrial dysfunction, characterized by:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Oxidative stress can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential.

-

Release of Pro-apoptotic Factors: The loss of ΔΨm results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.

Caspase Activation Cascade

The release of cytochrome c into the cytosol initiates the caspase activation cascade:

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

-

Cellular Dismantling: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Quantitative Data

The following table summarizes the cytotoxic activity of N-(4-chlorophenyl)maleimide, a close structural analog of this compound, against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 15.8 ± 1.3 |

| MCF-7 | Breast Cancer | 18.2 ± 1.6 |

| A549 | Lung Cancer | 28.7 ± 2.4 |

| HepG2 | Liver Cancer | 32.4 ± 2.7 |

Data extrapolated from studies on N-(4-chlorophenyl)maleimide.

Experimental Protocols

Synthesis of this compound

Principle: This is a two-step synthesis. First, maleic anhydride reacts with 3-chloroaniline to form the intermediate N-(3-chlorophenyl)maleamic acid. This intermediate is then cyclized via dehydration to yield the final product.

Materials:

-

Maleic anhydride

-

3-chloroaniline

-

Anhydrous ether

-

Acetic anhydride

-

Anhydrous sodium acetate

Procedure:

Step 1: Synthesis of N-(3-chlorophenyl)maleamic acid

-

Dissolve maleic anhydride (1 equivalent) in anhydrous ether.

-

Slowly add a solution of 3-chloroaniline (1 equivalent) in anhydrous ether to the maleic anhydride solution with stirring.

-

A precipitate will form. Continue stirring for 1-2 hours at room temperature.

-

Filter the precipitate, wash with cold ether, and dry under vacuum to obtain N-(3-chlorophenyl)maleamic acid.

Step 2: Cyclization to this compound

-

Suspend the N-(3-chlorophenyl)maleamic acid (1 equivalent) in acetic anhydride.

-

Add anhydrous sodium acetate (0.3 equivalents) as a catalyst.

-

Heat the mixture at 100°C for 2-3 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

A precipitate of this compound will form.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Topoisomerase IIα Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase IIα. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP solution

-

This compound

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose gel and electrophoresis equipment

Procedure:

-

Set up reaction mixtures containing assay buffer, supercoiled DNA, and ATP.

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-compound control and a no-enzyme control.

-

Initiate the reaction by adding human Topoisomerase IIα.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Analyze the DNA topology by running the samples on an agarose gel.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition is observed as the persistence of the supercoiled DNA band.

Visualizations

Signaling Pathways

Caption: Putative signaling pathway for this compound.

Experimental Workflows

Caption: General experimental workflow for synthesis and biological evaluation.

Conclusion

This compound holds significant promise as a lead compound for the development of novel anticancer agents. Its potential to inhibit key enzymes like Topoisomerase IIα and GSK-3β, coupled with its ability to induce apoptosis through ROS generation and mitochondrial dysfunction, provides a strong rationale for further investigation. The experimental protocols and data presented in this guide, extrapolated from closely related N-aryl maleimides, offer a solid foundation for researchers to initiate their own studies into the specific biological activities and therapeutic potential of this compound. Further research is warranted to confirm these potential targets and mechanisms of action for this compound specifically and to explore its efficacy in preclinical cancer models.

References

- 1. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Collection - Characterization of Maleimide-Based Glycogen Synthase Kinaseâ3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 7. Characterization of maleimide-based glycogen synthase kinase-3 (GSK-3) inhibitors as stimulators of steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-chlorophenyl)maleimide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-chlorophenyl)maleimide is a substituted aromatic maleimide that has garnered interest in various scientific fields, from polymer chemistry to medicinal research. Its reactivity, stemming from the electrophilic maleimide ring, makes it a versatile building block for novel materials and a potential modulator of biological pathways. This technical guide provides a comprehensive overview of the discovery and history of N-(3-chlorophenyl)maleimide, detailed experimental protocols for its synthesis, and an exploration of its known and potential biological activities. Quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and History

The development of N-substituted maleimides is rooted in the late 19th and early 20th-century explorations of maleic acid and its derivatives. The foundational method for synthesizing N-aryl maleimides involves a two-step process: the formation of a maleanilic acid intermediate from maleic anhydride and an aniline, followed by cyclodehydration to form the imide ring. This general approach was described in various early chemical literature, with a key method detailed in a 1948 patent.[1] While the precise first synthesis of N-(3-chlorophenyl)maleimide is not prominently documented as a singular discovery, its preparation follows these well-established principles. By the early 2000s, N-aryl maleimides, including chlorinated derivatives, were being investigated for their applications in polymer science and as potential biologically active agents. A notable publication in 2008 detailed the synthesis and, importantly, the crystal structure of N-(3-chlorophenyl)maleimide, indicating its established existence and scientific interest by that time.[2]

Physicochemical Properties

A summary of the key physicochemical properties of the reactants, intermediates, and the final product is provided in the table below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | -10 | Colorless to pale yellow liquid |

| Maleic Anhydride | C₄H₂O₃ | 98.06 | 52-58 | White crystalline solid |

| N-(3-chlorophenyl)maleanilic acid | C₁₀H₈ClNO₃ | 225.63 | ~180-190 (decomposes) | Off-white to pale yellow solid |

| N-(3-chlorophenyl)maleimide | C₁₀H₆ClNO₂ | 207.61 | Not widely reported; expected to be crystalline solid | Pale yellow solid |

Synthesis of N-(3-chlorophenyl)maleimide

The synthesis of N-(3-chlorophenyl)maleimide is reliably achieved through a two-step process. The first step is the acylation of 3-chloroaniline with maleic anhydride to form the intermediate, N-(3-chlorophenyl)maleanilic acid. The second step involves the cyclodehydration of this intermediate to yield the final product.

Experimental Protocols

Step 1: Synthesis of N-(3-chlorophenyl)maleanilic acid

-

In a 250 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of anhydrous diethyl ether with magnetic stirring.

-

Once the maleic anhydride has completely dissolved, slowly add a solution of 13.0 g (0.102 mol) of 3-chloroaniline in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

-

A precipitate will form upon the addition of 3-chloroaniline.

-

Continue stirring the resulting suspension at room temperature for an additional 2 hours.

-

Collect the solid product by vacuum filtration and wash the filter cake with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white to off-white powder under vacuum to yield N-(3-chlorophenyl)maleanilic acid. The expected yield is typically high, in the range of 95-98%.

Step 2: Synthesis of N-(3-chlorophenyl)maleimide

-

In a 250 mL round-bottom flask equipped with a reflux condenser, create a slurry of 10.0 g (0.044 mol) of N-(3-chlorophenyl)maleanilic acid and 3.6 g (0.044 mol) of anhydrous sodium acetate in 60 mL of acetic anhydride.

-

Heat the mixture to 80-90°C with continuous stirring for 2 hours. The solid should dissolve during this time.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 400 mL of ice-cold water with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-(3-chlorophenyl)maleimide.

Biological Activity and Mechanism of Action

N-substituted maleimides are known for their reactivity towards sulfhydryl groups (thiols) present in cysteine residues of proteins.[3] This reactivity forms the basis of their biological activity, as they can covalently modify proteins and thereby alter their function.

Enzyme Inhibition

The electrophilic double bond in the maleimide ring is susceptible to nucleophilic attack by the thiolate anion of cysteine residues. This Michael addition reaction results in the formation of a stable covalent bond, which can lead to the inhibition of enzymes that rely on a cysteine residue for their catalytic activity.[3] Several studies have demonstrated that N-substituted maleimides can act as inhibitors of various enzymes, including cysteine proteases and topoisomerase II.[3][4]

Induction of Apoptosis

Recent research on structurally related N-aryl maleimides has shed light on their potential as anticancer agents. For instance, N-(1-pyrenyl)maleimide has been shown to induce apoptosis (programmed cell death) in cancer cells.[5] The proposed mechanism involves the oligomerization of the pro-apoptotic protein Bak, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade.[5] It is plausible that N-(3-chlorophenyl)maleimide could elicit a similar biological response through the covalent modification of key proteins involved in the regulation of apoptosis.

Potential Signaling Pathway